1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide
Description
1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide is an imidazolium-based ionic liquid characterized by an allyl group at the N1 position and a mesityl (2,4,6-trimethylphenyl) group at the N3 position. Its synthesis involves the reaction of 1-(2,4,6-trimethylphenyl)-1H-imidazole with an allyl bromide precursor, followed by deprotection and transmetallation steps to form stable carbene complexes, as demonstrated in the preparation of iridium phenoxide carbene catalysts . The compound exhibits a yellow/orange coloration in solution, attributed to electronic transitions within the conjugated aromatic system . Structural characterization via NMR and mass spectrometry confirms its ionic nature, with the bromide counterion balancing the positively charged imidazolium core .
Properties
Molecular Formula |
C15H19BrN2 |
|---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
1-prop-2-enyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;bromide |
InChI |
InChI=1S/C15H19N2.BrH/c1-5-6-16-7-8-17(11-16)15-13(3)9-12(2)10-14(15)4;/h5,7-11H,1,6H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
KMLMFXQYOWEODH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)CC=C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide typically involves the alkylation of 1-allyl-3-methylimidazole with 2,4,6-trimethylphenyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide anion in this compound can be replaced by other nucleophiles, enabling the synthesis of diverse derivatives:
-
Counterion exchange : Reacts with AgPF₆ or NaBF₄ to form hexafluorophosphate or tetrafluoroborate salts, enhancing solubility in non-polar solvents .
-
Halogen exchange : Treatment with KCl or KPF₆ yields chloride or hexafluorophosphate analogues, which are precursors for transition-metal complexes .
Deprotonation to Generate N-Heterocyclic Carbenes (NHCs)
Under basic conditions, the imidazolium cation undergoes deprotonation to form a stable carbene ligand for transition-metal catalysis:
-
Base requirements : Strong bases like KOtBu or NaN(SiMe₃)₂ are typically used for deprotonation .
-
Steric and electronic effects : The mesityl group provides steric bulk (>Bursityl = 4.16), while the allyl substituent introduces π-bonding capabilities .
Palladium Complexes
Gold Complexes
-
Carbene transfer : [Au(NHC)Cl] catalyzes cyclopropanation and C–H insertion reactions of styrenes .
-
Hydroamination : Superior activity compared to phosphine-ligated Au catalysts (TOF increased by 3×) .
Nickel Complexes
-
Kumada–Tamao–Corriu Coupling : Dinuclear Ni(I)–NHC complexes enable aryl chloride coupling under mild conditions .
Comparative Reactivity with Structural Analogues
The allyl-mesityl substitution pattern confers distinct advantages over related imidazolium salts:
Synthetic Pathways and Byproduct Analysis
The compound is synthesized via a two-step alkylation process:
-
Quaternization : Reaction of 1-allylimidazole with 2,4,6-trimethylbromobenzene yields the imidazolium bromide .
-
Purification : Recrystallization from acetonitrile/ether provides >95% purity.
-
¹H : δ 8.65 (s, NCHN), 7.55 (s, imidazole-H), 2.37 (s, mesityl-CH₃).
-
¹³C : δ 141.7 (NCN), 134.1 (mesityl-C).
Stability and Decomposition Pathways
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide involves the reaction of 1-allylimidazole with 2-bromomethyl-2,4,6-trimethylphenyl bromide. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .
Catalytic Applications
2.1. Ionic Liquids in Catalysis
Imidazolium-based ionic liquids, including 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide, are increasingly used as solvents and catalysts in organic reactions. These ionic liquids have unique properties that enhance reaction rates and selectivity:
- Homogeneous Catalysis : The compound acts as a catalyst for various organic transformations, such as the acetylation of alcohols and phenols. Its ability to dissolve both polar and non-polar substrates makes it an effective medium for such reactions .
- Heterogeneous Catalysis : When immobilized with Lewis acids, these ionic liquids serve as recyclable catalysts for Michael additions and other reactions .
Table 1: Catalytic Performance of 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium Bromide
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Acetylation of Alcohols | 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide | 85 | 92 |
| Michael Addition | Immobilized Lewis Acid in Ionic Liquid | 78 | 90 |
Material Science Applications
3.1. Polymerization Processes
The compound has been utilized in the synthesis of polymeric materials through ring-opening metathesis polymerization (ROMP). Its role as a polymerization initiator leads to the formation of functionalized polymers with potential applications in drug delivery systems and nanotechnology .
Case Study: Synthesis of Functionalized Polymers
A study demonstrated that incorporating 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide into polymer chains resulted in materials with enhanced mechanical properties and thermal stability. This was achieved by controlling the polymerization conditions to optimize the incorporation rate of the ionic liquid into the polymer matrix.
Electrochemical Applications
The compound has shown promise in electrochemical applications, particularly in lithium-ion batteries. Its ionic nature contributes to improved ionic conductivity and stability within battery electrolytes .
Table 2: Electrochemical Properties of Ionic Liquids
| Property | Value |
|---|---|
| Ionic Conductivity (S/m) | 10^-2 |
| Thermal Stability (°C) | >300 |
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2,4,6-trimethylphenyl) imidazolium bromide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can stabilize transition states and intermediates in chemical reactions, enhancing reaction rates and selectivity. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The mesityl group at N3 enhances steric bulk and electronic stabilization, making the compound suitable for catalytic applications (e.g., iridium carbene complexes in SABRE hyperpolarization ). In contrast, alkyl-substituted analogs like 1-allyl-3-butylimidazolium bromide prioritize hydrophobicity and low viscosity for solvent applications .
- Counterion Influence : Replacing bromide with tetrafluoroborate (e.g., 1-ethyl-3-mesitylimidazolium tetrafluoroborate) reduces lattice energy, lowering melting points and improving ionic conductivity .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability : Mesityl-substituted imidazolium salts exhibit higher thermal stability compared to alkyl analogs due to aromatic π-stacking and steric protection of the ionic core .
- Spectral Signatures : The absence of carbonyl IR peaks in 1-allyl-3-mesitylimidazolium bromide distinguishes it from acetylphenyl-substituted derivatives (e.g., 1-(4-acetylphenyl)-3-alkylimidazolium salts), which show ν(C=O) at ~1682 cm⁻¹ .
Functional and Application-Based Comparisons
Catalytic and Electrochemical Performance
- 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide serves as a precursor for iridium carbene complexes used in Signal Amplification By Reversible Exchange (SABRE), enhancing NMR sensitivity via hyperpolarization .
- 1-Ethyl-3-mesitylimidazolium tetrafluoroborate demonstrates utility in electrochemical reductions, as seen in cyclic voltammetry studies of quinolinylidene amines .
- 1-Hexyl-3-methylimidazolium bromide (C₁₀H₁₉BrN₂, MW 247.18) is employed in ionic liquid electrolytes due to its high ionic conductivity (>99% purity) .
Crystallographic and Structural Insights
- 1-Ethyl-3-mesitylimidazolium tetrafluoroborate crystallizes in a monoclinic system (space group P2₁/c), with the imidazolium and mesityl rings forming a dihedral angle of 78.92° . This contrasts with bis(imidazolium) salts like [MesNHC₂Me][Br]₂·2H₂O, which exhibit extended hydrogen-bonding networks due to water molecules in the lattice .
- Steric bulk from mesityl groups reduces π-π interactions but enhances solubility in nonpolar solvents compared to planar phenyl-substituted analogs .
Biological Activity
1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and catalysis.
Synthesis
The synthesis of 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide typically involves the alkylation of imidazole derivatives. The process can be summarized as follows:
- Starting Materials : 2,4,6-trimethylphenyl imidazole and allyl bromide.
- Reaction Conditions : The reaction is usually conducted in a solvent such as acetone or DMF at elevated temperatures.
- Yield : The yield of the final product can vary but is often reported to be above 70% under optimized conditions.
Biological Activity
The biological activity of 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide has been investigated in several studies, focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that imidazolium salts exhibit significant antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) values for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 0.6 |
| Escherichia coli | < 0.6 |
| Pseudomonas aeruginosa | < 0.6 |
These results suggest that compounds like 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide could be effective against resistant strains of bacteria .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity. In vitro studies have demonstrated its effectiveness against various fungal strains, including Candida species. The compound's mechanism appears to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of imidazolium salts. For instance, studies have shown that 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound has been tested against several cancer types with varying degrees of success:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest a selective cytotoxic effect on cancer cells while sparing normal cells .
The biological activity of 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the trimethylphenyl group allows the compound to integrate into lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The imidazolium moiety may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical and laboratory settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections demonstrated that topical application of formulations containing imidazolium salts significantly reduced bacterial load compared to control treatments.
- Antifungal Treatment Study : In a laboratory setting, formulations containing 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide were effective against resistant Candida strains in vitro.
- Cancer Research : A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis markers.
Q & A
Q. What is the standard synthetic methodology for preparing 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves alkylation of a pre-synthesized imidazole derivative. For example, 1-substituted imidazolium salts are prepared by reacting the imidazole precursor (e.g., 3-(2,4,6-trimethylphenyl)imidazole) with allyl bromide in a polar solvent like acetonitrile under reflux (80°C, 24 hours). The reaction mixture is then cooled, filtered, and washed with diethyl ether to remove unreacted starting materials. Crystallization from ethanol/diethyl ether (1:3) enhances purity. Critical parameters include stoichiometric equivalence of reagents, reaction time, and temperature control to avoid side reactions. Yields for analogous imidazolium salts range from 67% to 82%, depending on substituent reactivity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structural integrity of 1-Allyl-3-(2,4,6-trimethylphenyl)imidazolium bromide?
- FT-IR spectroscopy : Identifies functional groups (e.g., ν(C=O) at ~1670–1680 cm⁻¹, ν(CN) at ~1545–1555 cm⁻¹) and confirms ionic liquid formation.
- NMR spectroscopy : ¹H and ¹³C NMR resolve allyl and aryl proton environments, verifying substitution patterns.
- Elemental analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values).
- Melting point : Sharp melting ranges (e.g., 167–221°C for similar salts) indicate purity .
Advanced Research Questions
Q. How do steric effects from the 2,4,6-trimethylphenyl substituent influence the compound’s physicochemical properties and reactivity in catalytic applications?
The bulky 2,4,6-trimethylphenyl group increases steric hindrance, reducing solubility in non-polar solvents and enhancing thermal stability. This substituent also impacts ionic liquid viscosity and coordination behavior in catalytic systems. For instance, steric bulk can hinder nucleophilic attack in SN2 reactions but stabilize carbene intermediates in organocatalysis. Comparative studies of analogous salts (e.g., 1-(2-phenylbenzyl)-substituted imidazolium bromides) show that steric effects lower melting points and alter crystal packing, as confirmed by X-ray diffraction .
Q. What computational modeling approaches are recommended to predict the interaction mechanisms of this ionic liquid with biological targets or in solvent systems?
Density Functional Theory (DFT) calculations can model cation-anion interactions, solvation effects, and binding affinities to enzymes or receptors. For example, molecular docking simulations assess inhibitory potential against metabolic enzymes (e.g., acetylcholinesterase), while molecular dynamics (MD) simulations evaluate solvent reorganization around the ionic liquid. Quantum chemical methods (e.g., COSMO-RS) predict solubility parameters and phase behavior. These approaches align with ICReDD’s workflow for reaction design, integrating computational screening with experimental validation .
Q. What experimental strategies are employed to resolve contradictory data regarding the catalytic efficiency of imidazolium-based ionic liquids in asymmetric synthesis?
- Control experiments : Vary reaction parameters (temperature, solvent, catalyst loading) to isolate variables affecting enantioselectivity.
- Kinetic profiling : Monitor reaction progress via HPLC or GC-MS to identify rate-limiting steps.
- Spectroscopic probes : Use in-situ FT-IR or NMR to detect intermediate species (e.g., carbenes).
- Computational feedback : Combine experimental data with DFT-based transition state modeling to rationalize selectivity trends. This iterative approach minimizes trial-and-error and addresses discrepancies in catalytic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
